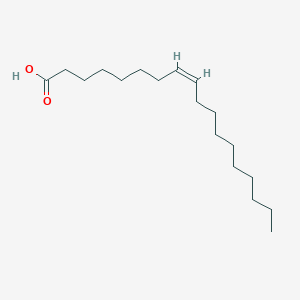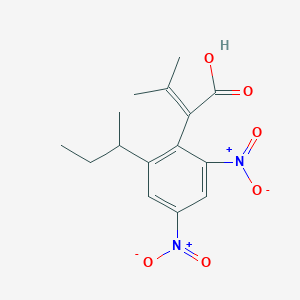![molecular formula C24H16F3N3O4S B8209780 4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide](/img/structure/B8209780.png)
4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ARN24139 is a novel compound known for its potent inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound has shown promising antiproliferative activity, making it a potential candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ARN24139 is synthesized through a series of chemical reactions involving the combination of key pharmacophoric elements from etoposide and merbarone, two well-known topoisomerase II inhibitors . The synthetic route involves:
Formation of the core structure: The initial step involves the formation of a hybrid molecular scaffold that merges elements from etoposide and merbarone.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and pharmacokinetic profile.
Purification: The final compound is purified using chromatographic techniques to obtain ARN24139 in its pure form.
Industrial Production Methods
The industrial production of ARN24139 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of high-throughput reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
ARN24139 undergoes several types of chemical reactions, including:
Oxidation: ARN24139 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ARN24139, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
ARN24139 has a wide range of scientific research applications, including:
Wirkmechanismus
ARN24139 exerts its effects by inhibiting topoisomerase II, an enzyme responsible for modifying the topology of DNA during replication and transcription. The compound acts as a topoisomerase II poison, trapping the enzyme-DNA cleavage complex and leading to the accumulation of double-strand breaks. This ultimately results in cell death, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
ARN24139 wird mit anderen Topoisomerase-II-Inhibitoren wie Etoposid, Doxorubicin, Mitoxantron, Salvicin und Teniposid verglichen . Während diese Verbindungen einen ähnlichen Wirkmechanismus aufweisen, ist ARN24139 einzigartig aufgrund seines hybriden molekularen Gerüsts, das Elemente aus Etoposid und Merbaron kombiniert. Diese einzigartige Struktur verstärkt seine inhibitorische Aktivität und sein pharmakokinetisches Profil, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Liste ähnlicher Verbindungen
- Etoposid
- Doxorubicin
- Mitoxantron
- Salvicin
- Teniposid
Eigenschaften
IUPAC Name |
4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O4S/c25-24(26,27)34-18-13-7-8-15(14-18)28-20(31)19-21(32)29(16-9-3-1-4-10-16)23(35)30(22(19)33)17-11-5-2-6-12-17/h1-14,19H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUIWLWLIJXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

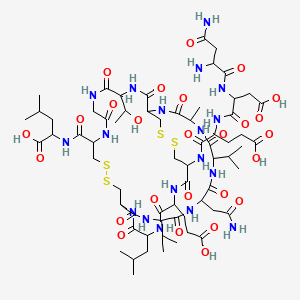
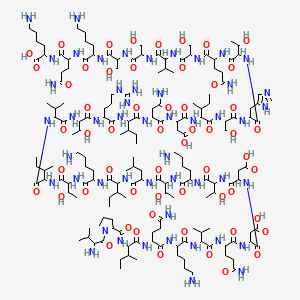
![N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8209724.png)
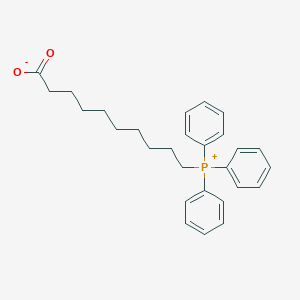
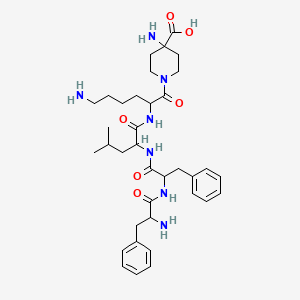
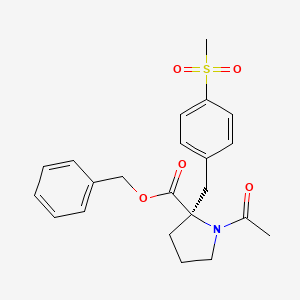
![9,10,15,17-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),9,12,14,16,18-octaene-4,7-dione](/img/structure/B8209751.png)
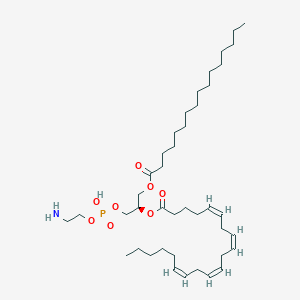
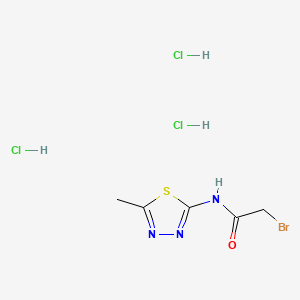
![(1R,2S,5S)-N-[(S)-1-Cyano-2-[(S)-2-oxo-3-pyrrolidinyl]ethyl]-3-[(S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8209793.png)
![7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B8209804.png)
